Benzamide, 4-chloro-3-ethyl- is an organic compound with the molecular formula . It belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carboxamide functional group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
Benzamide, 4-chloro-3-ethyl- is classified under the category of halogenated organic compounds due to the presence of a chlorine atom. It is also categorized as an aromatic amide, which indicates its structure includes both aromatic (benzene) and amide functionalities. The compound can be found in various chemical databases, such as PubChem and EPA's CompTox Dashboard, which provide detailed information on its properties and safety data .
The synthesis of Benzamide, 4-chloro-3-ethyl- can be approached through several methods. A common synthetic route involves the following steps:
The reaction conditions typically include:
Benzamide, 4-chloro-3-ethyl- can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions .
The mechanism of action for Benzamide, 4-chloro-3-ethyl-, particularly in biological contexts, involves its interaction with specific cellular targets. For instance, compounds in this class may inhibit certain enzymes or modulate receptor activity due to their structural similarity to endogenous substrates. This mechanism is crucial in understanding their potential therapeutic effects against diseases like cancer or infections .
Relevant data from spectral analysis techniques (like NMR and IR) can confirm structural integrity and purity post-synthesis .
Benzamide, 4-chloro-3-ethyl-, has several scientific uses:
Halogenated benzamides constitute a pharmaceutically significant scaffold due to their versatile target engagement capabilities. The 4-chloro-3-ethyl substitution pattern specifically enables dual mechanisms:
Kinase Inhibition: Halogenated benzamides disrupt ATP-binding sites through halogen bonding with kinase hinge regions. For example, derivatives like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) inhibit protein kinase CK2 by forming halogen bonds with Val116 and hydrophobic contacts with Ile174 [9]. The chloro-ethyl motif in 4-chloro-3-ethylbenzamide similarly enhances hydrophobic enclosure in enzymatic pockets.
Epigenetic Modulation: Benzamide derivatives such as MS-275 (Entinostat) act as histone deacetylase (HDAC) inhibitors. The chloroethyl variant’s lipophilicity (cLogP ~2.4) potentially facilitates chromatin accessibility, though its specific HDAC affinity remains under investigation [5].
Anticancer Applications: Benzamide-urea hybrids (e.g., 1-(4-(benzamido)phenyl)-3-arylurea derivatives) demonstrate aromatase inhibition (binding energy: −8.6 kcal/mol) for breast cancer therapy. The ethyl group augments π-stacking with Ala306/Thr310 residues, while the chloro substituent contributes to hydrophobic pocket occupancy [3].
Antimicrobial Targeting: 3-Methoxy benzamide analogs disrupt bacterial cell division protein FtsZ. Chlorine atoms in scaffolds like PC190723 enhance GTPase inhibition (MIC: 0.5–1.0 µg/mL against Bacillus subtilis) via halogen bonding with Asn263 [5].
Table 1: Therapeutic Applications of Halogenated Benzamide Derivatives
Therapeutic Area | Lead Compound | Key Structural Features | Target Engagement |
---|---|---|---|
Oncology | 1-(4-(Benzamido)phenyl)-3-arylurea | Chloro-ethyl benzamide core | Aromatase (ΔG = −8.6 kcal/mol) |
Kinase Modulation | TBBz | Tetrabrominated benzimidazole | CK2 kinase (IC₅₀ = 0.2 µM) |
Antimicrobials | PC190723 | Chlorobenzothiazole | FtsZ GTPase (MIC = 0.25 µg/mL) |
Melanoma Therapy | Triazene-benzamide hybrids | 4-(N,N-diethyltriazeno)-benzamide | DNA alkylation in B16 melanoma |
The spatial orientation of chloro (C4) and ethyl (C3) groups induces distinct electronic and steric perturbations:
Inductive and Resonance Effects: The electron-withdrawing chloro group reduces electron density at C4, while the ortho-ethyl group exerts hyperconjugative σ→π* donation. This creates an electronic gradient measurable via NMR chemical shifts (e.g., carbonyl carbon δC ~167 ppm) [1]. Comparative analyses show 3-ethyl-4-chloro isomers exhibit 15% greater lipophilicity (logP) than 4-ethyl-3-chloro analogs due to reduced molecular symmetry.
Halogen Bonding Topology: Ortho-chloro positioning enables a 165° C–Cl···O=C bond angle ideal for interacting with carbonyl acceptors (e.g., protein backbone amides). This geometry optimizes σ-hole interactions, enhancing binding affinity by ~1.5 kcal/mol versus para-substituted isomers [9].
Steric Modulation: The ethyl group’s van der Waals radius (4.4 Å) induces ~8° out-of-plane distortion in the benzamide ring. This twist:
Table 2: Physicochemical Properties vs. Isomer Configuration
Parameter | 4-Chloro-3-ethyl | 3-Chloro-4-ethyl | 4-Chloro-5-ethyl |
---|---|---|---|
logP (HPLC) | 2.6 | 2.3 | 2.5 |
Amide C=O stretch (cm⁻¹) | 1673 | 1681 | 1676 |
Halogen bond angle (°) | 165 | 142 | 154 |
TPSA (Ų) | 43.7 | 43.7 | 43.7 |
The integration of ethyl and chloro motifs in benzamides reflects iterative pharmacophore optimization:
First Generation (1980s–1990s): Simple chlorobenzamides (e.g., N-(2-(diethylamino)ethyl)-4-chlorobenzamide) demonstrated melanin-binding in melanoma cells. Radioiodinated versions established selective tumor uptake but lacked therapeutic potency [10].
Second Generation (2000s): Hybrid cytotoxins emerged, conjugating chlorambucil with ortho-chloro benzamides. Compound 9 (4-(N,N-diethyltriazeno)-benzamide) showed 4-fold enhanced B16 melanoma cytotoxicity (IC₅₀ = 3.1 µM) versus chlorambucil alone (IC₅₀ = 12.4 µM) via melanin-assisted cellular internalization [10].
Third Generation (2010s–Present): Targeted kinase inhibitors exploited halogen-ethyl synergism. In CK2 inhibition, iodinated analogs of 4,5-diiodo-1H-benzimidazole achieved IC₅₀ values of 80 nM—attributed to iodine’s polarizability and ethyl’s hydrophobic contouring [9]. Concurrently, aromatase inhibitors incorporated 4-chloro-3-ethylbenzamide as hydrophobic anchors, improving binding scores by 2.3 kcal/mol over non-substituted variants [3].
Table 3: Evolution of Key Ethyl-Chloro Benzamide Therapeutics
Era | Prototype Compound | Structural Innovation | Therapeutic Outcome |
---|---|---|---|
1980s–1990s | Iodobenzamide derivatives | Basic melanin-targeting scaffold | Diagnostic tumor imaging |
2000s | Chlorambucil-benzamide conjugates | Cytotoxic warhead + targeting moiety | 4× ↑ melanoma cytotoxicity vs. parent drug |
2010s–Present | 1-(4-(4-Chloro-3-ethylbenzamido)phenyl)-3-arylureas | Integrated halogen-alkyl pharmacophore | Aromatase inhibition (GI₅₀ = 11–15 µM) |
Present | Iodinated FtsZ inhibitors (TXA707) | CF₃/ethyl synergy with chloro | MRSA oral efficacy (99% CFU reduction) |
The pharmacophore evolution underscores a design trajectory: halogen atoms initially served as steric occupiers, then as halogen bonding donors, while ethyl groups progressed from passive lipophilic units to conformational control elements. Contemporary designs exploit their combined potential for next-generation antibacterials (e.g., TXA707 prodrugs overcoming PC190723 limitations) and CNS-targeted agents leveraging calculated BBB scores >3.6 [3] [5] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: